N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-31-18-7-5-16(6-8-18)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-15-3-2-4-17(23)11-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJNEVHXHHDJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various physiological and pathological processes in the nervous system.
Mode of Action
The compound interacts with nNOS by binding to its heme domain. The X-ray crystallographic analysis reveals that these type II inhibitors utilize the same hydrophobic pocket to gain strong inhibitory potency. This interaction inhibits the enzymatic activity of nNOS, thereby reducing the production of nitric oxide.
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key player in several signaling pathways, including those involved in vasodilation, neurotransmission, and immune response. By inhibiting nNOS, the compound can potentially modulate these pathways.
Pharmacokinetics
The compound has been designed to have a more pharmacokinetically favorable structure. It has shown good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability. Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes.
Result of Action
The inhibition of nNOS by the compound can lead to a decrease in nitric oxide production. This can have various effects at the molecular and cellular level, depending on the specific physiological or pathological context. For example, in the context of neurodegenerative disorders, reducing nitric oxide production could potentially alleviate neuronal damage.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with nNOS. Additionally, the presence of other molecules in the cellular environment can also influence the compound’s action, either by competing for binding to nNOS or by modulating the enzyme’s activity.
Biochemical Analysis
Biochemical Properties
Similar compounds with a pyrazolopyrimidine core have been found to interact with various enzymes and proteins. The nature of these interactions often involves binding to the active site of the enzyme or protein, potentially influencing its function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with pyrazolo[3,4-d]pyrimidine derivatives reported in patent literature, particularly those bearing fluorinated aromatic substituents and amide/sulfonamide side chains. Key comparisons are summarized below:
Structural and Physicochemical Differences
- Substituent Complexity : The target compound features a simpler 3-fluorobenzyl group at the 5-position, whereas patent analogs incorporate a 4-oxo-4H-chromen-2-yl moiety, significantly increasing steric bulk and molecular weight (~589 vs. ~434). This may reduce solubility but improve target affinity in certain contexts .
- Side Chain Variations : The 4-methoxybenzamide group in the target compound contrasts with sulfonamide or fluorinated benzamide groups in patent examples. Sulfonamides often enhance solubility and hydrogen-bonding capacity, while fluorinated benzamides may improve metabolic stability .
- Synthetic Routes : Patent compounds employ Suzuki-Miyaura cross-coupling reactions (e.g., using 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid and Pd catalysts) , suggesting analogous methods could synthesize the target compound. However, the target’s simpler substituents might enable higher synthetic yields compared to the 28% reported for the chromen-2-yl analog .
Implications of Substituent Modifications
- Chromen-2-yl vs. Benzyl : The chromen-2-yl group in patent compounds introduces a planar, conjugated system that may enhance π-π stacking with biological targets, whereas the benzyl group in the target compound offers flexibility and reduced steric hindrance.
- Fluorine Positioning: Both the target and patent compounds feature 3-fluorophenyl substituents, which are known to improve pharmacokinetic properties by resisting oxidative metabolism.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine precursors. Key steps include alkylation with 3-fluorobenzyl groups and coupling with 4-methoxybenzamide derivatives via ethyl linkers. Optimal conditions: anhydrous DMF or DMSO as solvents, NaH or K₂CO₃ as bases, and temperatures of 60–80°C. Purification via column chromatography (ethyl acetate/hexane gradients) ensures high yields (≥70%) .
Q. Which analytical techniques confirm structural integrity and purity?
Q. What solvents and catalysts optimize key coupling reactions?
Polar aprotic solvents (DMF/DMSO) enhance nucleophilicity. Catalysts like DMAP with DCC/EDC facilitate amide bond formation. Maintain pH 7–8 using triethylamine. Microwave-assisted synthesis (80°C, 30 minutes) improves yields .
Q. What are common impurities, and how are they mitigated?
Impurities include unreacted precursors and over-alkylated by-products. Mitigation strategies:
- Strict temperature control (60–80°C).
- Inert atmospheres (N₂/Ar).
- Silica gel chromatography for purification .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
Discrepancies arise from substituent variations (e.g., 3-fluorobenzyl vs. 2-methylbenzyl) or assay conditions. Systematic SAR studies under standardized protocols (e.g., IC₅₀ assays) clarify electronic effects. For example, replacing 3-fluorobenzyl with 2-methylbenzyl reduces anticancer activity .
Q. What computational methods predict kinase target interactions?
- Molecular Docking : Use AutoDock Vina with ATP-binding pocket structures (PDB entries).
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories).
- Free-Energy Perturbation (FEP) : Quantify substituent effects on affinity. Validate with in vitro kinase assays .
Q. How is X-ray crystallography applied to resolve the compound’s structure?
- Single-Crystal XRD : Collect data with synchrotron radiation (λ = 0.7–1.0 Å).
- SHELX Workflow : Solve structures with SHELXT and refine with SHELXL.
- Validation : Analyze hydrogen bonding and π-π stacking in OLEX2 .
Q. How to design experiments elucidating its mechanism of action in cancer?
- Transcriptomics/Proteomics : Identify dysregulated pathways (e.g., RNA-seq, LC-MS/MS).
- siRNA/CRISPR Knockdown : Validate targets (e.g., apoptosis regulators).
- Flow Cytometry : Assess cell cycle arrest (G1/S phase) .
Q. What strategies improve multi-step synthesis yields?
- Boc Protection : Prevents amine side reactions.
- Flow Chemistry : Enhances control for exothermic steps.
- Design of Experiments (DoE) : Optimizes stoichiometry/solvent ratios .
Q. How is stability under physiological conditions assessed?
- Simulated Fluids : Incubate in SGF (pH 1.2) and SIF (pH 6.8) at 37°C.
- Plasma Stability : Quantify parent compound via LC-MS/MS.
- Accelerated Testing : 40°C/75% RH for 1 month predicts shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
